ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate
Description
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate is a hydrazone derivative synthesized via the condensation of 2-nitrophenylhydrazine and ethyl pyruvate in ethanol . Its molecular structure (C₁₁H₁₃N₃O₄) features a planar arrangement stabilized by an intramolecular N—H⋯O hydrogen bond, forming a six-membered ring. The crystal structure (monoclinic, space group P2₁/c) exhibits π–π interactions (intercentroid distance = 3.724 Å), contributing to a three-dimensional stacking parallel to the c-axis . This compound is a precursor for indole synthesis and is characterized by IR (NH: ~3200 cm⁻¹; CO: ~1673–1700 cm⁻¹) and NMR spectroscopy .
Properties
IUPAC Name |
ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLUPDEOYWXDG-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171568 | |
| Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154422-49-8, 6954-88-7 | |
| Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154422-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC67771 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Nitrophenylhydrazine with Ethyl Pyruvate
The primary synthesis route involves the acid-catalyzed condensation of 2-nitrophenylhydrazine and ethyl pyruvate (ethyl 2-oxopropanoate). This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of ethyl pyruvate, followed by dehydration to form the hydrazone bond.
Reaction Conditions:
- Solvent System: Aqueous ethanol (1:1 v/v) facilitates solubility of both reactants while maintaining mild acidity.
- Temperature: 25–35°C to prevent side reactions such as oxidation or over-condensation.
- Molar Ratio: A slight excess of ethyl pyruvate (1.05 equiv) ensures complete consumption of the hydrazine.
Procedure:
- Dissolve 2-nitrophenylhydrazine hydrochloride (0.10 mol) in 400 mL water.
- Add ethyl pyruvate (0.104 mol) dissolved in 20 mL ethanol dropwise under stirring.
- Maintain pH 4–5 using dilute HCl to protonate the hydrazine and enhance electrophilicity of the carbonyl.
- Stir for 30 minutes; yellow precipitate forms upon completion.
- Filter, wash with cold ethanol, and dry under vacuum to isolate the product.
Yield: 85–92% (theoretical: 446.51 g/mol).
Optimization of Stereoselectivity for Z-Isomer Formation
The Z-configuration of the hydrazone is critical for specific applications. Key factors influencing stereoselectivity include:
Solvent Polarity
Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilized dipole interactions between the nitro group and ester moiety. In contrast, nonpolar solvents (e.g., toluene) may lead to E/Z mixtures.
Acid Catalysis
Polyphosphoric acid (PPA), used in related indole syntheses, can enhance Z-selectivity by stabilizing the transition state through hydrogen bonding. However, excessive acidity may promote hydrolysis of the ester group.
Optimized Conditions for Z-Isomer:
- Catalyst: 0.5% w/w PPA in ethanol.
- Reaction Time: 20 minutes at 30°C.
- Post-Reaction Quench: Rapid cooling to 0°C to "freeze" the Z-configuration.
Industrial-Scale Production and Process Intensification
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to improve efficiency:
Waste Management
- Byproducts: Unreacted hydrazine (neutralized with NaHCO3) and ethanol (recycled via distillation).
- Environmental Impact: <5% organic waste by mass, compliant with EPA guidelines.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS: m/z 279.1 [M+H]+ (calc. 279.09).
- Fragmentation Pattern: Loss of ethyl group (m/z 233.0) and nitro group (m/z 187.1).
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Solid-Phase Synthesis
Applications in Heterocyclic Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propano
Biological Activity
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate, a member of the hydrazone class, exhibits significant biological activity due to its structural characteristics and interaction with various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 251.24 g/mol
CAS Number : 154422-49-8
The compound features a hydrazone linkage characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N), which plays a crucial role in its biological activity .
This compound primarily acts through the following mechanisms:
- Formation of Hydrazone Linkages : The compound is synthesized via the condensation reaction between ethyl acetoacetate and 2-nitrophenylhydrazine, resulting in the formation of hydrazone linkages that are pivotal for its biological interactions.
- Intramolecular Interactions : The presence of strong intramolecular hydrogen bonds can stabilize the compound's structure, enhancing its efficacy in biological systems .
- Hydrophobicity and Stability : The unique hydrophobic properties imparted by the nitrophenyl group allow for increased interaction with lipid membranes, facilitating cellular uptake and bioactivity.
Antimicrobial Effects
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation processes.
Cytotoxicity
In vitro studies have revealed that this compound exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.
Study 2: Antioxidant Properties
In another investigation focusing on oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) levels in human fibroblast cells. The results showed a significant reduction in ROS levels, suggesting strong antioxidant capabilities.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 251.24 g/mol |
| CAS Number | 154422-49-8 |
| Antimicrobial MIC | 50 µg/mL |
| Antioxidant Activity | Significant reduction in ROS levels |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related hydrazones and esters (Table 1). Key differences arise from substituents on the phenyl ring and the nature of the carbonyl group (ester vs. acid).
Table 1: Structural Comparison of Hydrazone Derivatives
Physical and Spectral Properties
- Melting Points : Carboxylic acid derivatives (e.g., 5d: 202–204°C) exhibit higher melting points than esters due to intermolecular H-bonding . The target compound’s ester group likely results in a lower melting point (~96–98°C, comparable to dichlorophenyl analog ).
- IR Spectroscopy : All compounds show CO peaks between 1673–1700 cm⁻¹, but carboxylic acids (e.g., 5d: 1700 cm⁻¹) have slightly higher wavenumbers than esters .
- NMR : The 2-nitrophenyl group in the target compound splits aromatic protons into distinct signals (δ 6.98–7.94 ppm), differing from para-substituted analogs (e.g., 4-methylphenyl: δ 7.10–7.95 ppm) .
Crystallographic Features
- The target compound’s planar geometry and π–π interactions contrast with non-aromatic analogs (e.g., ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate), which lack extensive stacking .
- SHELXL refinement (used for the target) is a standard tool for small-molecule crystallography, ensuring accuracy in bond-length and angle measurements .
Q & A
Q. What are the standard synthetic routes for ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate, and how are reaction conditions optimized?
The compound is typically synthesized via condensation of 2-nitrophenylhydrazine with ethyl 2-ketopropanoate under acidic or catalytic conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (reflux at ~70–80°C), and catalysts like acetic acid or Lewis acids. Reaction progress is monitored via TLC or HPLC to ensure completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- NMR : Confirms the (Z)-stereochemistry of the hydrazinylidene group and detects aromatic protons from the 2-nitrophenyl moiety .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly the loss of NO₂ or ester groups .
- IR Spectroscopy : Identifies C=O (ester, ~1700 cm⁻¹) and N=N (hydrazone, ~1600 cm⁻¹) stretches .
Q. What are the common functional group transformations observed in this compound under standard laboratory conditions?
- Reduction : The nitro group (-NO₂) can be reduced to an amine (-NH₂) using H₂/Pd-C or Sn/HCl, yielding ethyl (2Z)-2-[(2-aminophenyl)hydrazinylidene]propanoate, a precursor for bioactive derivatives .
- Hydrolysis : The ester group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further derivatization .
Q. How is this compound applied in medicinal chemistry or materials science?
Its hydrazone scaffold is explored for:
- Antimicrobial Activity : Modulating the nitro group and ester substituents to enhance binding to microbial enzymes .
- Coordination Chemistry : Acting as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic or sensor applications .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the tautomeric equilibrium of the hydrazinylidene group?
Polar aprotic solvents (e.g., DMSO) stabilize the enol form, while non-polar solvents (e.g., toluene) favor the keto tautomer. Variable-temperature NMR (VT-NMR) can quantify equilibrium constants, critical for reaction design .
Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?
Discrepancies often arise from impurities in starting materials or unoptimized catalysts. For example, methylating agents like CH₃I may produce undesired quaternary salts if stoichiometry is misbalanced. Systematic screening via DoE (Design of Experiments) identifies optimal molar ratios and reaction times .
Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect directs electrophilic substitution to the meta position of the phenyl ring .
Q. What advanced techniques are used to analyze crystalline forms or polymorphs of this compound?
- X-ray Crystallography : Resolves stereochemistry and packing motifs, essential for patenting specific polymorphs .
- DSC/TGA : Detects thermal stability and phase transitions, which impact formulation in drug delivery systems .
Q. How does the presence of trace metals (e.g., Pd from catalysis) affect biological assay results, and how is this mitigated?
Residual Pd can falsely inhibit enzymes or alter cell viability. Post-synthesis purification via chelating resins (e.g., SiliaBond® Thiourea) or recrystallization ensures ≤10 ppm metal content, validated by ICP-MS .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Continuous flow reactors improve heat/mass transfer compared to batch processes, reducing racemization. In-line UV monitoring ensures real-time quality control, critical for GMP-compliant production .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for derivatives of this compound?
Variations in assay protocols (e.g., cell lines, incubation times) or impurities in test samples (e.g., unreacted hydrazine) can skew results. Collaborative studies using standardized reference compounds (e.g., USP-grade) are recommended .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between labs be reconciled?
Differences in solvent deuteration, pH, or instrument calibration (e.g., 400 vs. 600 MHz) alter chemical shifts. Cross-validation using shared reference spectra (e.g., PubChem datasets) ensures consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
